molecular formula C25H25N5O2S B2569998 1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide CAS No. 1184971-35-4

1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide

Cat. No.: B2569998
CAS No.: 1184971-35-4
M. Wt: 459.57
InChI Key: ACXZKRGHYDPKIS-UHFFFAOYSA-N
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Description

1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. This unique structure contributes to its chemical reactivity and biological properties.

Preparation Methods

The synthesis of 1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide involves several steps:

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Mechanism of Action

The mechanism of action of 1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide can be compared with other thienopyrimidine derivatives:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

1-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2S/c31-23(27-16-18-6-11-26-12-7-18)20-8-13-29(14-9-20)25-28-21-10-15-33-22(21)24(32)30(25)17-19-4-2-1-3-5-19/h1-7,10-12,15,20H,8-9,13-14,16-17H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXZKRGHYDPKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=NC=C2)C3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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